5-ethyl-N-(1-ethyl-2-oxo-2,3-dihydro-1H-indol-5-yl)-2-methoxybenzene-1-sulfonamide
CAS No.: 921557-77-9
Cat. No.: VC7512808
Molecular Formula: C19H22N2O4S
Molecular Weight: 374.46
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 921557-77-9 |
|---|---|
| Molecular Formula | C19H22N2O4S |
| Molecular Weight | 374.46 |
| IUPAC Name | 5-ethyl-N-(1-ethyl-2-oxo-3H-indol-5-yl)-2-methoxybenzenesulfonamide |
| Standard InChI | InChI=1S/C19H22N2O4S/c1-4-13-6-9-17(25-3)18(10-13)26(23,24)20-15-7-8-16-14(11-15)12-19(22)21(16)5-2/h6-11,20H,4-5,12H2,1-3H3 |
| Standard InChI Key | LPBMIWAUOWUEKQ-UHFFFAOYSA-N |
| SMILES | CCC1=CC(=C(C=C1)OC)S(=O)(=O)NC2=CC3=C(C=C2)N(C(=O)C3)CC |
Introduction
5-Ethyl-N-(1-ethyl-2-oxo-2,3-dihydro-1H-indol-5-yl)-2-methoxybenzene-1-sulfonamide is a complex organic compound belonging to the class of indole derivatives. It features an indole ring structure fused with a sulfonamide group and a methoxy-substituted benzene moiety. This compound is of interest in medicinal chemistry and pharmacology due to its potential biological activities.
Synthesis
The synthesis of this compound typically involves multi-step synthetic routes. While specific details are not readily available from reliable sources, similar indole derivatives often involve the following steps:
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Formation of the Indole Core: This can be achieved through methods like the Fischer indole synthesis.
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Sulfonamide Formation: The indole derivative is reacted with a sulfonyl chloride in the presence of a base.
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Ethylation: The final step involves ethylating the indole nitrogen under basic conditions.
Biological Activities and Potential Applications
Indole derivatives, including this compound, are known for their potential anti-inflammatory, antimicrobial, and anticancer properties. The unique structural features may enhance its interaction with biological targets, potentially leading to therapeutic applications.
Comparison with Similar Compounds
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| N-(1-Ethyl-2-Hydroxyindolyl)-Sulfonamide | C18H20N2O3S | Contains hydroxyl instead of carbonyl group |
| N-(1-Ethylindolyl)-4-Methylbenzenesulfonamide | C19H22N2O3S | Features a methyl group on the benzene ring |
| 5-Methoxy-N-(Indolyl)-Sulfonamide | C17H18N2O3S | Lacks ethyl substitutions but retains sulfonamide functionality |
These compounds highlight the uniqueness of 5-ethyl-N-(1-ethyl-2-oxo-2,3-dihydro-1H-indol-5-yl)-2-methoxybenzene-1-sulfonamide due to its specific substituents and structural configuration.
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